5-chloro-2-(1H-pyrrol-1-yl)aniline

Description

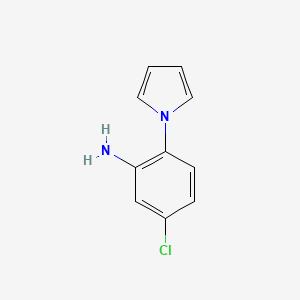

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-pyrrol-1-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNLODLNAJXRMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15814-76-3 | |

| Record name | 15814-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-chloro-2-(1H-pyrrol-1-yl)aniline CAS 15814-76-3 chemical properties

An In-Depth Technical Guide to 5-chloro-2-(1H-pyrrol-1-yl)aniline (CAS 15814-76-3)

Introduction

5-chloro-2-(1H-pyrrol-1-yl)aniline is a substituted aniline derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a chloro-substituted aniline core linked to a pyrrole ring, makes it a versatile and highly valuable building block for the synthesis of complex heterocyclic compounds. The presence of chlorine, a halogen atom, often enhances the pharmacological properties of molecules, making this compound a key intermediate in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering researchers and drug development professionals the critical data needed to leverage its full potential.

Core Chemical Identity

A precise understanding of the compound's fundamental identifiers is the bedrock of any scientific investigation.

-

IUPAC Name: 5-chloro-2-(1H-pyrrol-1-yl)aniline

-

CAS Number: 15814-76-3

-

Molecular Formula: C₁₀H₉ClN₂

-

Molecular Weight: 192.65 g/mol

-

Synonyms: 5-chloro-2-pyrrol-1-ylaniline[3]

Caption: Molecular structure of 5-chloro-2-(1H-pyrrol-1-yl)aniline.

Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Reference(s) |

| Physical Form | Powder or crystals | [4] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in organic solvents like alcohol, ether, and benzene. Moderately soluble in water. | [6][7] |

| Storage | Store in a cool, dry place in a tightly sealed container. Keep in a dark place under an inert atmosphere. | [4] |

| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N | [5] |

The molecule's structure, combining a polar aniline moiety with a less polar pyrrole ring, results in moderate solubility in water and good solubility in common organic solvents.[6] This solubility profile is advantageous for a wide range of chemical reactions and purifications.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a molecular "fingerprint," which is essential for structural confirmation and purity assessment. The combination of NMR, IR, and Mass Spectrometry offers an unambiguous characterization of 5-chloro-2-(1H-pyrrol-1-yl)aniline.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework.[8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyrrole rings.

-

Aniline Protons (Ar-H): Three signals in the aromatic region (~6.6-7.2 ppm), appearing as multiplets or doublets, corresponding to the three protons on the substituted benzene ring.

-

Pyrrole Protons: Two signals, likely triplets, in the region of ~6.3-6.8 ppm, corresponding to the α- and β-protons of the pyrrole ring.[9][10]

-

Amine Protons (NH₂): A broad singlet (~3.7 ppm) that can vary in chemical shift depending on the solvent and concentration.[9]

-

-

¹³C NMR: The carbon NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, confirming its asymmetry.

-

Aromatic Carbons: Six signals in the downfield region (~110-145 ppm).

-

Pyrrole Carbons: Four signals (~109-122 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | N-H Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Pyrrole Ring | C-H Stretch | ~3100 |

| Aromatic/Pyrrole Rings | C=C Stretch | 1450 - 1600 |

| Aryl-Nitrogen Bond | C-N Stretch | 1250 - 1360 |

| Carbon-Chlorine Bond | C-Cl Stretch | 1000 - 1100 |

The presence of sharp peaks in the 3300-3500 cm⁻¹ region is a definitive indicator of the primary amine group, while absorptions in the fingerprint region confirm the aromatic and heterocyclic structures.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition.[8]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 192.

-

Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 194 with an intensity of approximately one-third of the M⁺ peak, which is definitive for a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation patterns may involve the loss of the pyrrole ring, the chlorine atom, or the amino group.

Synthesis and Chemical Reactivity

General Synthesis Protocol

5-chloro-2-(1H-pyrrol-1-yl)aniline is typically synthesized via a two-step process starting from a substituted nitroaniline. This method, known as the Clauson-Kaas reaction, is a robust and widely used procedure for the synthesis of N-substituted pyrroles.[9]

Step 1: Pyrrole Ring Formation A mixture of 5-chloro-2-nitroaniline and 2,5-dimethoxytetrahydrofuran is refluxed in acetic acid. This reaction forms the pyrrole ring on the nitroaniline backbone.

Step 2: Reduction of the Nitro Group The resulting nitro-intermediate is then reduced to the primary amine. A common method for this reduction is using iron powder and ammonium chloride in refluxing water.[9]

Caption: General workflow for the synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline.

Chemical Reactivity

The utility of this compound stems from its dual reactivity. The primary amine group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. Furthermore, the entire molecule serves as a scaffold for building more complex structures, often through cyclization or coupling reactions. For instance, it is used in indium(III) chloride-catalyzed one-pot syntheses to create fused quinoxaline derivatives, which are of interest in medicinal chemistry.[14][15]

Applications in Drug Discovery

While the compound itself may not have direct biological activity, it is a crucial precursor for molecules with a wide range of pharmacological applications, especially in oncology.[16] Substituted anilines are core components of many kinase inhibitors, and the specific substitution pattern of 5-chloro-2-(1H-pyrrol-1-yl)aniline provides a strategic starting point for developing potent and selective therapeutic agents.[1][16] The pyrrolo[1,2-a]quinoxaline skeleton, which can be synthesized from this aniline derivative, shows significant potential for biological and optical applications.[17]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).[4][18]

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[19][20]

-

Storage: Keep containers tightly sealed in a cool, dry place.[21]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical advice.[19][21]

-

Conclusion

5-chloro-2-(1H-pyrrol-1-yl)aniline (CAS 15814-76-3) is a well-characterized chemical intermediate with significant value for synthetic and medicinal chemists. Its defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an essential tool for the construction of novel heterocyclic systems. The insights provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their pursuit of new scientific discoveries and the development of next-generation pharmaceuticals.

References

- InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega.

- InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. PMC.

- 5-Chloro-2-(1H-pyrrol-1-yl)aniline. Sigma-Aldrich.

- 5-chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3. Sigma-Aldrich.

- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. The Royal Society of Chemistry.

- Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide. Benchchem.

- 5-chloro-2-(1h-pyrrol-1-yl)aniline. PubChemLite.

- 5-chloro-2-(1H-pyrrol-1-yl)aniline. Sigma-Aldrich.

- Material Safety Data Sheet. Conrad Electronic SE.

- 5-Chloro-2-(1H-pyrrol-1-yl)aniline. Merck.

- 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. PubChem.

- Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.

- A Golden Synthetic Approach for 2(1H-pyrrole-1yl)-aniline and pyrrolo[1,2-a]quinoxaline Through Gold-carbene Intermediate. ResearchGate.

- MATERIAL SAFETY DATA SHEET. ChemTreat.

- SAFETY DATA SHEET. Fisher Scientific.

- Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery. Benchchem.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- 5-Chloro-2-(1H-pyrrol-1-yl)aniline. Sigma-Aldrich.

- 5-Chloro-2-(1H-pyrrol-1-yl)aniline. Merck.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Pyrrole(109-97-7) 1 H NMR. ChemicalBook.

- The Solubility of Aniline. ChemicalBook.

- 5-Chloro-2-nitroaniline. Mallak Specialties Pvt Ltd.

- IR transmission spectrum of aniline. ResearchGate.

- Aniline(62-53-3) IR2 spectrum. ChemicalBook.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 5-chloro-2-(1h-pyrrol-1-yl)aniline (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

- 4. 5-Chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3 [sigmaaldrich.com]

- 5. 5-chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3 [sigmaaldrich.com]

- 6. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 7. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Aniline(62-53-3) IR2 [m.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 5-Chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3 [sigmaaldrich.com]

- 19. files.dep.state.pa.us [files.dep.state.pa.us]

- 20. fishersci.com [fishersci.com]

- 21. csdam.net [csdam.net]

1-(2-amino-4-chlorophenyl)pyrrole synonyms and IUPAC name

This technical guide provides a comprehensive analysis of 1-(2-amino-4-chlorophenyl)pyrrole , a critical intermediate in the synthesis of fused heterocyclic systems such as pyrrolo[1,2-a]quinoxalines.

Executive Summary

1-(2-Amino-4-chlorophenyl)pyrrole (CAS 15814-76-3) is a bifunctional building block characterized by an electron-rich pyrrole ring coupled to a substituted aniline. Its unique reactivity stems from the orthogonality of the nucleophilic amino group and the electrophilic potential of the pyrrole ring, making it an ideal scaffold for Clauson-Kaas type cyclizations and the synthesis of bioactive pyrrolo[1,2-a]quinoxalines .

Nomenclature & Identification

Accurate identification is critical due to the varying numbering systems used in aniline vs. pyrrole nomenclature.

| Identifier | Value |

| Preferred IUPAC Name | 5-Chloro-2-(1H-pyrrol-1-yl)aniline |

| Systematic Name | 1-(2-Amino-4-chlorophenyl)pyrrole |

| CAS Registry Number | 15814-76-3 |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| SMILES | Nc1cc(Cl)ccc1-n1cccc1 |

| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N |

| Synonyms | 2-(1-Pyrrolyl)-5-chloroaniline; 4-Chloro-2-(1-pyrrolyl)aniline |

Chemical Properties & Specifications

| Property | Specification |

| Appearance | Off-white to pale brown crystalline powder |

| Melting Point | 93.5 – 99.5 °C |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| pKa (Conjugate Acid) | ~3.5 (Aniline nitrogen) |

| Storage Conditions | Inert atmosphere (Argon/Nitrogen), 2–8 °C, protect from light (oxidation sensitive) |

Synthesis Protocol

The most robust synthesis involves a two-step sequence: a Clauson-Kaas pyrrole synthesis followed by a chemoselective reduction .

Step 1: Clauson-Kaas Cyclization

Precursor: 4-Chloro-2-nitroaniline (commercially available). Reagent: 2,5-Dimethoxytetrahydrofuran.[1][2][3]

Mechanism: The acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran generates a reactive 1,4-dicarbonyl intermediate, which condenses with the primary amine of the aniline to close the pyrrole ring.

Step 2: Nitro Reduction

Intermediate: 1-(4-Chloro-2-nitrophenyl)pyrrole. Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl).

Critical Control Point: The chlorine atom is susceptible to hydrodehalogenation under vigorous hydrogenation conditions. Using Fe/NH₄Cl or SnCl₂ is preferred to preserve the halogen handle.

Experimental Procedure (Optimized)

-

Cyclization: Dissolve 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran (1.1 eq).[4] Reflux for 2–4 hours. Pour into ice water, filter the precipitate (1-(4-chloro-2-nitrophenyl)pyrrole).

-

Reduction: Suspend the nitro-intermediate in Ethanol/Water (3:1). Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq). Heat to 80°C for 1 hour.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[5] Extract with Ethyl Acetate.[6]

-

Purification: Recrystallize from Ethanol/Hexane to yield 5-chloro-2-(1H-pyrrol-1-yl)aniline .

Figure 1: Two-step synthesis pathway preserving the aryl-chloride motif.

Applications in Drug Discovery

This compound is a "privileged scaffold" for synthesizing Pyrrolo[1,2-a]quinoxalines , a class of compounds exhibiting antileishmanial, anticancer, and antipsychotic activities.

Reaction Logic: The free amino group forms an imine with an aldehyde. The pyrrole C2 position (nucleophilic) then attacks the imine carbon (electrophilic) in a Pictet-Spengler-type cyclization, often catalyzed by Lewis acids like InCl₃ or Brønsted acids.

Figure 2: Conversion to Pyrrolo[1,2-a]quinoxaline scaffold via acid-catalyzed cyclization.

Analytical Characterization

To validate the identity of the synthesized material, compare against these expected spectral signatures.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrrole Ring: Two triplets/multiplets at δ 6.20 (2H, C3/C4-H) and δ 6.90 (2H, C2/C5-H).

-

Aniline Ring:

-

Doublet at δ 7.05 (1H, J=8.5 Hz, H-3 relative to N).

-

Doublet of doublets at δ 6.70 (1H, H-4).

-

Doublet at δ 6.85 (1H, H-6).

-

Note: Shifts vary based on concentration and solvent.

-

-

Amine: Broad singlet at δ 4.50 – 5.00 (2H, -NH₂), exchangeable with D₂O.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 193.05 (monoisotopic peak for ³⁵Cl).

-

Isotope Pattern: Distinct 3:1 ratio for M+H (193) and M+H+2 (195) due to Chlorine.

-

References

-

Sigma-Aldrich. 5-Chloro-2-(1H-pyrrol-1-yl)aniline Product Sheet.Link

-

Guillon, J., et al. (2006). Synthesis, analytical behaviour and biological evaluation of new 4-substituted pyrrolo[1,2-a]quinoxalines as antileishmanial agents. Bioorganic & Medicinal Chemistry.[4][7][8]

-

PubChem. Compound Summary: 5-chloro-2-(1H-pyrrol-1-yl)aniline (CID 10655401). National Library of Medicine. Link

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.Link

-

Dundee University. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. (Reference for related chloro-aniline reactivity). Link

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. EOS Med Chem, Medicinal Chemical is Big: EOS Med Chem Building block stock list-20055 [eosmedchem.blogspot.com]

- 3. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

A Technical Guide to 5-Chloro-2-(1H-pyrrol-1-yl)aniline and 1-(2-Aminophenyl)pyrrole Derivatives in Drug Discovery

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline and the broader class of 1-(2-aminophenyl)pyrrole derivatives, pivotal building blocks in medicinal chemistry. We will delve into their synthesis, comparative physicochemical properties, reactivity, and extensive applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the strategic use of these important scaffolds.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with diverse biological activities.[1][2][3][4] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. When appended to an aniline moiety, forming N-arylpyrroles, the resulting architecture becomes a versatile precursor for a multitude of more complex heterocyclic systems. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7]

This guide focuses on a comparative analysis of 5-chloro-2-(1H-pyrrol-1-yl)aniline and the general class of 1-(2-aminophenyl)pyrrole derivatives. The introduction of a chlorine atom at the 5-position of the aniline ring in 5-chloro-2-(1H-pyrrol-1-yl)aniline significantly influences its electronic and steric properties, thereby modulating its reactivity and the biological activity of its downstream products. Understanding these nuances is critical for the rational design of novel drug candidates.

Synthesis of 1-(2-Aminophenyl)pyrrole Derivatives: A Comparative Overview

The construction of the 1-(2-aminophenyl)pyrrole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the Paal-Knorr synthesis and the Clauson-Kaas reaction.

The Paal-Knorr Pyrrole Synthesis

A classic and widely utilized method for pyrrole synthesis, the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8][9][10][11] In the context of 1-(2-aminophenyl)pyrrole derivatives, this translates to the reaction of a 1,4-dicarbonyl compound with a substituted o-phenylenediamine.

Causality Behind Experimental Choices: The reaction is typically carried out in a protic solvent, often with a catalytic amount of acid to facilitate the initial imine formation and subsequent cyclization. The choice of the 1,4-dicarbonyl compound dictates the substitution pattern on the resulting pyrrole ring.

Caption: Paal-Knorr synthesis of 1-(2-aminophenyl)pyrrole derivatives.

The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction provides an alternative and often milder route to N-substituted pyrroles.[12][13][14] This method utilizes the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Causality Behind Experimental Choices: The 2,5-dimethoxytetrahydrofuran acts as a synthetic equivalent of succinaldehyde. The acidic conditions are crucial for the in situ generation of the reactive dicarbonyl species. This method is particularly useful for synthesizing N-arylpyrroles with unsubstituted pyrrole rings. A variety of catalysts, including eco-friendly options like zinc triflate, have been developed to improve the efficiency and environmental footprint of this reaction.[12][15]

Caption: Clauson-Kaas synthesis of N-arylpyrroles.

Comparative Analysis: 5-Chloro-2-(1H-pyrrol-1-yl)aniline vs. Unsubstituted and Other Derivatives

The presence of the chloro substituent at the 5-position of the aniline ring in 5-chloro-2-(1H-pyrrol-1-yl)aniline imparts distinct properties compared to its unsubstituted counterpart and other derivatives.

| Property | 1-(2-Aminophenyl)pyrrole | 5-Chloro-2-(1H-pyrrol-1-yl)aniline | Rationale for Differences |

| Molecular Weight | 158.20 g/mol [16] | 192.65 g/mol [17] | Addition of a chlorine atom. |

| Reactivity of the Aniline Ring | More susceptible to electrophilic substitution. | Deactivated towards electrophilic substitution due to the electron-withdrawing nature of chlorine. | The chloro group is an ortho, para-director but deactivating. |

| Basicity of the Amino Group | Higher pKa. | Lower pKa. | The inductive effect of chlorine reduces the electron density on the nitrogen atom. |

| Solubility | Generally soluble in common organic solvents. | Solubility may be slightly altered due to changes in polarity and crystal packing. | The chloro group can influence intermolecular interactions. |

| Biological Activity of Derivatives | Serves as a versatile scaffold for various bioactive molecules.[18] | The chloro group can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties.[19] | Halogen atoms can act as lipophilic groups and engage in specific interactions with protein residues. |

Reactivity and Applications in Drug Discovery

Both 5-chloro-2-(1H-pyrrol-1-yl)aniline and other 1-(2-aminophenyl)pyrrole derivatives are invaluable precursors for the synthesis of fused heterocyclic systems, particularly quinoxaline derivatives.[20][21] These fused systems are prevalent in many biologically active compounds.

Synthesis of Pyrrolo[1,2-a]quinoxalines

A key application of these aniline derivatives is their reaction with α-dicarbonyl compounds or their equivalents to form pyrrolo[1,2-a]quinoxalines. These scaffolds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[20]

Self-Validating System: The formation of the quinoxaline ring is a robust and high-yielding reaction. The identity of the product can be unequivocally confirmed by standard spectroscopic techniques such as NMR and mass spectrometry. The characteristic chemical shifts and fragmentation patterns provide a definitive structural proof.

Caption: Synthesis of pyrrolo[1,2-a]quinoxalines.

Role in Kinase Inhibitor Development

Substituted anilines are a cornerstone in the design of kinase inhibitors. The 5-chloro-2-(1H-pyrrol-1-yl)aniline scaffold can be strategically employed to synthesize potent inhibitors of various kinases implicated in cancer and other diseases. The chloro group can occupy hydrophobic pockets in the ATP-binding site of kinases, enhancing potency and selectivity.[22]

Experimental Protocols

General Protocol for Clauson-Kaas Synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)aniline

Materials:

-

4-Chloro-2-nitroaniline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

Procedure:

-

Reduction of 4-Chloro-2-nitroaniline: To a solution of 4-chloro-2-nitroaniline in ethanol and water, add iron powder and a catalytic amount of ammonium chloride. Heat the mixture at reflux for 2-4 hours. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite and concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to afford 4-chloro-o-phenylenediamine.

-

Pyrrole Ring Formation: To a solution of 4-chloro-o-phenylenediamine in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 3-5 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-(1H-pyrrol-1-yl)aniline.

General Protocol for Synthesis of a Pyrrolo[1,2-a]quinoxaline Derivative

Materials:

-

5-Chloro-2-(1H-pyrrol-1-yl)aniline

-

1,2-Diketone (e.g., benzil)

-

Ethanol

-

Catalytic amount of acetic acid

Procedure:

-

To a solution of 5-chloro-2-(1H-pyrrol-1-yl)aniline in ethanol, add the 1,2-diketone and a few drops of glacial acetic acid.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Structural Confirmation and Data

The structural elucidation of 5-chloro-2-(1H-pyrrol-1-yl)aniline and its derivatives relies on a combination of spectroscopic techniques.[23]

| Technique | Expected Data for 5-Chloro-2-(1H-pyrrol-1-yl)aniline |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, pyrrole protons around δ 6.0-6.5 ppm, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Characteristic signals for the aromatic and pyrrole carbons. The carbon bearing the chlorine atom will be shifted downfield. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (192.65 g/mol ) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).[24] |

| IR Spectroscopy | N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹, C-H stretching for the aromatic and pyrrole rings, and C-Cl stretching in the fingerprint region. |

Conclusion

5-Chloro-2-(1H-pyrrol-1-yl)aniline and the broader class of 1-(2-aminophenyl)pyrrole derivatives are undeniably valuable and versatile scaffolds in the field of drug discovery. Their synthetic accessibility, coupled with their propensity to form complex, biologically active heterocyclic systems, ensures their continued importance in the development of novel therapeutics. The strategic incorporation of substituents, such as the chlorine atom in 5-chloro-2-(1H-pyrrol-1-yl)aniline, provides a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. This guide has provided a comprehensive overview of the synthesis, properties, and applications of these important building blocks, offering a solid foundation for researchers to innovate and advance the frontiers of medicinal chemistry.

References

-

Patil, S. A., & Verma, A. K. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

-

Thiault, G. A., et al. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765–780. [Link]

-

Afsina, P. V., et al. (2022). A Green Protocol for the Synthesis of N-Aryl Pyrroles: A Modified Clauson-Kaas Approach Using Zinc Catalyst. Catalysis Letters, 152, 3479–3488. [Link]

-

Dörr, A. A., & Lubell, W. D. (2014). Aminophenylpyrrole synthesis and application to pyrrolo[1,2-c]quinazolinone synthesis. Heterocycles, 88(2), 1137-1153. [Link]

-

Dörr, A. A., & Lubell, W. D. (2014). ChemInform Abstract: Aminophenylpyrrole Synthesis and Application to Pyrrolo[1,2-c]quinazolinone Synthesis. ChemInform, 45(32). [Link]

-

Patil, S. A., & Verma, A. K. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega. [Link]

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 868–893. [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

-

ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

-

Kumar, A., & Kumar, S. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 868–893. [Link]

-

Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2372554. [Link]

-

Gullapelli, K., et al. (2019). A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. Bulletin of the Chemical Society of Ethiopia, 33(1), 143-148. [Link]

-

SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

-

Sanna, M., et al. (2023). Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors. Archiv der Pharmazie, 356(9), e2300270. [Link]

-

ResearchGate. (n.d.). Figure 1. a) Optimised geometry of 1-(2-aminophenyl) pyrrole along with... [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-(2-Aminophenyl)pyrrole (CAS 6025-60-1). [Link]

-

PubChem. (n.d.). 5-chloro-2-(1h-pyrrol-1-yl)aniline. [Link]

-

Wikipedia. (2024). Pyrrole. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 210, 113042. [Link]

-

PubChem. (n.d.). 2-chloro-5-(1h-pyrrol-1-yl)aniline. [Link]

-

World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. [Link]

-

Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(35), 21448-21473. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scitechnol.com [scitechnol.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. papers.ssrn.com [papers.ssrn.com]

- 16. 1-(2-Aminophenyl)pyrrole (CAS 6025-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. 5-Chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3 [sigmaaldrich.com]

- 18. Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. PubChemLite - 5-chloro-2-(1h-pyrrol-1-yl)aniline (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

The Versatile Role of 5-Chloro-2-(1H-pyrrol-1-yl)aniline in the Synthesis of Fused Heterocyclic Systems: A Technical Guide

Introduction: A Privileged Scaffold in Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of building blocks available to synthetic chemists, 2-(1H-pyrrol-1-yl)anilines have emerged as particularly valuable precursors for the construction of complex, fused heterocyclic systems. The inherent reactivity of the aniline amine group, coupled with the aromatic pyrrole moiety, provides a versatile platform for a variety of cyclization strategies.

This technical guide focuses on a specific, yet highly important, derivative: 5-chloro-2-(1H-pyrrol-1-yl)aniline . The introduction of a chloro substituent on the aniline ring provides a strategic handle for tuning the electronic properties of the molecule and the resulting heterocyclic products. This can have profound effects on their biological activity and material properties. Furthermore, the chloro group can serve as a site for further functionalization, opening avenues for the creation of diverse chemical libraries.

This guide will provide an in-depth exploration of the synthetic utility of 5-chloro-2-(1H-pyrrol-1-yl)aniline, with a primary focus on the construction of quinoxaline-based fused systems. We will delve into reaction mechanisms, provide detailed, field-proven experimental protocols, and present data in a clear and accessible format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Synthetic Applications: The Gateway to Fused Quinoxalines

The most well-documented application of 5-chloro-2-(1H-pyrrol-1-yl)aniline is in the synthesis of pyrrolo[1,2-a]quinoxalines and their more complex, fused derivatives. These scaffolds are of significant interest due to their presence in numerous biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of medicinal activities, including antibacterial, antitumor, and antiviral properties[1].

Indium-Catalyzed One-Pot Synthesis of Benzooxazepino-Fused Pyrroloquinoxalines

A particularly elegant and efficient method for the synthesis of complex, multi-ring heterocyclic systems is the one-pot reaction of 5-chloro-2-(1H-pyrrol-1-yl)aniline with 2-propargyloxybenzaldehydes, catalyzed by indium(III) chloride. This reaction leads to the formation of 12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxalines, a class of compounds with significant potential in medicinal chemistry.

Causality of Experimental Choices:

-

Indium(III) Chloride as a Catalyst: InCl3 is a mild Lewis acid that is known to be effective in promoting cyclization reactions. Its oxophilicity likely plays a role in activating the aldehyde carbonyl group, facilitating the initial condensation with the aniline.

-

One-Pot Procedure: This approach is highly atom-economical and efficient, as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds through a cascade of events, all occurring in a single reaction vessel.

Proposed Reaction Mechanism:

The reaction is believed to proceed through an initial condensation of the aniline with the aldehyde to form a Schiff base. This is followed by an intramolecular hydroamination of the alkyne by the secondary amine, leading to the formation of a dihydro-pyrrolo[1,2-a]quinoxaline intermediate. A subsequent intramolecular nucleophilic attack of the hydroxyl group onto the newly formed enamine, followed by dehydration, likely leads to the final fused heterocyclic system.

Visualization of the Synthetic Pathway:

Caption: InCl3-catalyzed one-pot synthesis of benzooxazepino-fused pyrroloquinoxalines.

Experimental Protocol: Synthesis of 3-Chloro-6-methyl-12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline [1]

Materials:

-

5-chloro-2-(1H-pyrrol-1-yl)aniline (100.1 mg, 0.5 mmol)

-

2-(prop-2-ynyloxy)benzaldehyde (0.1 g, 0.6 mmol)

-

Indium(III) chloride (InCl3) (2.2 mg, 0.01 mmol)

-

Dichloromethane (CH2Cl2), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-chloro-2-(1H-pyrrol-1-yl)aniline (0.5 mmol) and 2-(prop-2-ynyloxy)benzaldehyde (0.6 mmol) in anhydrous dichloromethane, add InCl3 (0.01 mmol).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data Summary:

| Product | Yield |

| 3-Chloro-6-methyl-12bH-benzo[2][3][1][4]oxazepino[4,5-a]pyrrolo[2,1-c]quinoxaline | 83% |

Other Synthetic Approaches to Pyrrolo[1,2-a]quinoxalines

While the indium-catalyzed method is highly effective for the synthesis of complex fused systems, other strategies have been developed for the synthesis of the core pyrrolo[1,2-a]quinoxaline scaffold from 2-(1H-pyrrol-1-yl)anilines. These methods often involve different catalytic systems and reaction conditions, offering a broader synthetic toolkit.

-

Acetic Acid-Catalyzed Pictet-Spengler Reaction: This classical reaction can be employed for the synthesis of pyrrolo[1,2-a]quinoxalines through the condensation of 2-(1H-pyrrol-1-yl)anilines with aldehydes[5]. The acidic conditions facilitate the formation of the key iminium ion intermediate, which then undergoes intramolecular cyclization.

-

TBHP-Mediated Metal-Free Synthesis: A metal-free approach utilizing tert-butyl hydroperoxide (TBHP) as an oxidant has been reported for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines and α-hydroxy acids[5]. In this case, the α-hydroxy acid serves as an in-situ source of an aldehyde.

-

Iodine-Catalyzed Oxidative Cyclization: The use of molecular iodine as a catalyst in the presence of an oxidant like 2-iodoxybenzoic acid (IBX) allows for the oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with alkenes or alkynes to yield pyrrolo[1,2-a]quinoxalines[5].

-

Iron-Catalyzed Transfer Hydrogenation: An iron-catalyzed transfer hydrogenation reaction between alcohols and 1-(2-nitrophenyl)pyrroles can be used to generate the corresponding aniline in situ, which then undergoes a Pictet-Spengler type annulation to form pyrrolo[1,2-a]quinoxalines[4].

Visualization of General Synthetic Strategies:

Caption: Diverse catalytic approaches to pyrrolo[1,2-a]quinoxalines.

Expanding the Horizon: Potential for Other Heterocyclic Systems

While the synthesis of quinoxaline-based systems is the most prominent application of 5-chloro-2-(1H-pyrrol-1-yl)aniline, its structure suggests the potential for the synthesis of a wider range of heterocyclic scaffolds. The presence of a 1,2-diamine-like functionality (the aniline amine and the pyrrole C2-H) opens the door to cyclocondensation reactions with various electrophilic partners.

Benzimidazoles: A Plausible, Yet Unexplored, Avenue

The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. Given that 5-chloro-2-(1H-pyrrol-1-yl)aniline possesses a similar 1,2-diamine arrangement, it is plausible that it could undergo analogous cyclization reactions to form pyrrolo-fused benzimidazoles.

Proposed Synthetic Route:

A potential route to a 7-chloro-substituted pyrido[1,2-a]benzimidazole-like core could involve the reaction of 5-chloro-2-(1H-pyrrol-1-yl)aniline with a suitable dicarbonyl compound or its equivalent. This remains an area ripe for exploration.

Pyrimidines and Triazoles: Untapped Potential

The synthesis of pyrimidines and triazoles often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with amidines or hydrazines, respectively. By analogy, the reaction of 5-chloro-2-(1H-pyrrol-1-yl)aniline with appropriate precursors could potentially lead to the formation of novel fused pyrimidine and triazole systems. These synthetic pathways, while not yet reported in the literature, represent exciting opportunities for future research.

Conclusion and Future Outlook

5-Chloro-2-(1H-pyrrol-1-yl)aniline has proven to be a valuable and versatile building block for the synthesis of complex, fused heterocyclic systems, particularly those based on the quinoxaline core. The indium-catalyzed one-pot synthesis of benzooxazepino-fused pyrroloquinoxalines highlights the power of this precursor in generating molecular complexity in a single, efficient step.

The future of research in this area is bright, with numerous avenues for exploration. The development of new catalytic systems and reaction conditions for the synthesis of pyrrolo[1,2-a]quinoxalines will undoubtedly continue to be a focus. Furthermore, the untapped potential of 5-chloro-2-(1H-pyrrol-1-yl)aniline in the synthesis of other heterocyclic systems, such as benzimidazoles, pyrimidines, and triazoles, presents a significant opportunity for the discovery of novel compounds with unique biological and material properties. As our understanding of the reactivity of this privileged scaffold grows, so too will its impact on the fields of medicinal chemistry and materials science.

References

-

Ali, S., et al. (2024). InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega, 9(30), 34835-34846. [Link]

-

Sengupta, S., & Mondal, S. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(46), 30193-30214. [Link]

- Reddy, T. R., et al. (2018). I2-Catalyzed/IBX-Mediated Domino Oxidative Cyclization of 2-(1H-Pyrrol-1-yl)anilines with Alkenes/Alkynes: A Metal-Free Approach to Pyrrolo[1,2-a]quinoxalines. The Journal of Organic Chemistry, 83(15), 8345-8355.

- Hong, S., et al. (2015). Iron-Catalyzed Transfer Hydrogenation: A New and Efficient Route for the Synthesis of Pyrrolo[1,2-a]quinoxalines. Organic Letters, 17(10), 2450-2453.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cheminformatics and Synthetic Utility of 5-chloro-2-(1H-pyrrol-1-yl)aniline

Topic: Content Type: Technical Whitepaper / Laboratory Guide Target Audience: Medicinal Chemists, Process Chemists, and Cheminformatics Specialists.

CAS: 15814-76-3 | Formula: C₁₀H₉ClN₂[1]

Executive Summary & Compound Identity

5-chloro-2-(1H-pyrrol-1-yl)aniline is a specialized bi-heterocyclic building block characterized by an electron-rich pyrrole ring coupled to an electron-deficient chloro-aniline moiety. It serves as a critical "hinge" intermediate in the synthesis of fused tricyclic systems, particularly pyrrolo[1,2-a]quinoxalines and pyrrolo[1,2-a]benzimidazoles , which are scaffolds frequently observed in kinase inhibitors and antipsychotic agents.

This guide bridges the gap between static database entries (PubChem/ChemSpider) and dynamic laboratory application, providing a corrected physicochemical profile and a validated synthesis protocol.

Digital Fingerprint & Database Cross-Reference

Researchers often encounter ambiguity in database searches due to the variable numbering of the aniline ring. The following identifiers anchor the specific isomer discussed in this guide:

| Identifier Type | Value / Key | Notes |

| CAS Number | 15814-76-3 | Primary commercial identifier. |

| PubChem CID | Verify isomer topology before use. | |

| Molecular Formula | C₁₀H₉ClN₂ | |

| Molecular Weight | 192.65 g/mol | Monoisotopic: 192.045 |

| InChI Key | BSNLODLNAJXRMB-UHFFFAOYSA-N | Unique hash for structure verification.[1] |

| SMILES | Clc1cc(N)c(cc1)n2cccc2 | Canonical representation. |

Critical Note on Isomerism: Database entries frequently conflate 5-chloro and 4-chloro isomers. Always verify the substitution pattern: The chlorine must be para to the pyrrole group and meta to the amino group relative to the benzene ring connectivity.

Physicochemical Profile & Druggability

Understanding the physical behavior of this intermediate is prerequisite for successful scale-up. The compound exhibits "chameleon-like" solubility due to the conflicting polarity of the free amine (H-bond donor) and the lipophilic pyrrole/chlorine motifs.

| Property | Value | Experimental Insight |

| LogP (Predicted) | 2.3 - 2.5 | Moderately lipophilic; requires organic co-solvents (DCM, EtOAc) for extraction. |

| pKa (Conjugate Acid) | ~3.5 - 4.0 | The aniline nitrogen is less basic than typical anilines due to the electron-withdrawing Cl and the steric bulk of the pyrrole. |

| Solubility | Low in Water; High in DMSO, Methanol | Protocol Tip: Do not attempt aqueous recrystallization. Use EtOH/Water or Hexane/EtOAc systems. |

| H-Bond Donors | 1 (NH₂) | The pyrrole nitrogen is fully substituted, removing it as a donor. |

Synthetic Protocol: The Modified Clauson-Kaas Route

While direct N-arylation of pyrrole is possible, it often suffers from polymerization. The most robust route to 5-chloro-2-(1H-pyrrol-1-yl)aniline is a two-step sequence: Clauson-Kaas pyrrole synthesis followed by nitro-reduction .

Reaction Logic Flow

The following diagram illustrates the chemical logic, highlighting the critical intermediate purification step.

Figure 1: Step-wise synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline preventing regio-isomeric byproducts.

Step-by-Step Methodology

Step 1: Formation of the Pyrrole Ring (Clauson-Kaas)

This step utilizes 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid (0.5 M concentration).

-

Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Reaction: Reflux the mixture (approx. 110°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting aniline spot will disappear, replaced by a less polar (higher Rf) yellow/orange spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The intermediate, 1-(4-chloro-2-nitrophenyl)-1H-pyrrole, typically precipitates as a solid.

-

Purification: Filter the solid. If an oil forms, extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.

Step 2: Chemoselective Reduction

We must reduce the nitro group to an amine without reducing the pyrrole ring (which is sensitive to hydrogenation under high pressure).

-

Reagents: Suspend the intermediate from Step 1 in Ethanol/Water (3:1 ratio). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux with vigorous stirring for 1–2 hours. The yellow nitro compound will convert to the colorless/pale brown amino target.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

-

Final Polish: Evaporate the solvent. Recrystallize from Hexane/EtOAc if necessary to obtain off-white crystals of 5-chloro-2-(1H-pyrrol-1-yl)aniline .

Downstream Applications & Signaling Pathways

This compound is rarely the end-product. It is a "privileged structure" for generating tricyclic scaffolds.

Cyclization Potential

The proximity of the nucleophilic aniline nitrogen (N1) to the electron-rich pyrrole C2 position allows for cyclization with electrophiles (e.g., Triphosgene, CDI, or Aldehydes).

Figure 2: Divergent synthesis pathways leading to bioactive tricyclic heterocycles.

Safety & Handling (GHS Standards)

Based on the structural motifs (aniline + pyrrole), the following safety protocols are mandatory.

| Hazard Class | H-Code | Description | Handling Protocol |

| Acute Toxicity | H302/H312 | Harmful if swallowed/contact with skin. | Wear nitrile gloves (double-glove recommended). |

| Irritation | H315/H319 | Causes skin and eye irritation. | Work within a fume hood; use safety goggles. |

| Stability | N/A | Light Sensitive / Air Sensitive. | Store in amber vials under Argon. Pyrroles can oxidize (darken) upon air exposure. |

References

-

PubChem Database. 5-chloro-2-(1H-pyrrol-1-yl)aniline (Compound). National Library of Medicine. Available at: [Link]

Sources

history and discovery of N-substituted pyrrole aniline derivatives

An In-depth Technical Guide to the History and Discovery of N-Substituted Pyrrole Aniline Derivatives

Abstract

The N-substituted pyrrole, particularly the N-aryl or "aniline" derivative, represents a cornerstone scaffold in medicinal chemistry and materials science. Its prevalence in a multitude of natural products and FDA-approved drugs underscores its significance as a "privileged structure."[1][2] This technical guide provides a comprehensive exploration of the historical evolution and discovery of N-substituted pyrrole aniline derivatives. We will trace the development from foundational 19th-century named reactions to modern, sustainable synthetic protocols. The guide will elucidate the causality behind key experimental choices, detail authoritative synthetic methodologies, and examine the structure-activity relationships that have propelled these compounds into the forefront of drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, field-proven understanding of this vital class of heterocyclic compounds.

Introduction: The Pyrrole as a Privileged Scaffold

The pyrrole ring is a five-membered aromatic heterocycle that forms the core of essential biological molecules, including heme, chlorophyll, and vitamin B12.[1][3] Its synthetic derivatives have garnered immense interest due to their wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][4][5] The substitution of a hydrogen atom on the pyrrole nitrogen with an aniline (aryl) moiety (N-arylpyrroles) profoundly influences the molecule's electronic properties, steric profile, and metabolic stability, offering medicinal chemists a powerful tool to fine-tune pharmacokinetic and pharmacodynamic parameters.[6] This guide focuses specifically on this class of compounds, charting their journey from classical synthesis to modern therapeutic applications.

Foundational Synthetic Methodologies: The Classical Era

The synthesis of the pyrrole ring is rooted in several seminal, named reactions developed in the late 19th century. These methods, while foundational, often required harsh conditions but established the fundamental logic for constructing this heterocyclic core.

The Paal-Knorr Synthesis: The Definitive Route to N-Aryl Pyrroles

First reported independently by Carl Paal and Ludwig Knorr around 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing N-substituted pyrroles.[7][8] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as an aniline derivative, typically under acidic conditions to facilitate the necessary dehydrative cyclization.[9]

Causality of Experimental Choices: The choice of an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) is critical.[9] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the aniline nitrogen. This initial attack is followed by a second intramolecular cyclization and two dehydration steps to yield the aromatic pyrrole ring.[7] The reaction's simplicity and the ready availability of diverse 1,4-dicarbonyls and anilines make it a robust method for generating extensive compound libraries.

Mechanism of the Paal-Knorr Synthesis: The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole.[7]

Caption: Hantzsch Pyrrole Synthesis Pathway.

The Clauson-Kaas Pyrrole Synthesis

Developed in the 1950s, the Clauson-Kaas synthesis is a highly effective method for producing N-substituted pyrroles that are unsubstituted at the carbon positions of the heterocycle. [10]The reaction utilizes 2,5-dimethoxytetrahydrofuran as a surrogate for the less stable succinaldehyde, which reacts with a primary amine in the presence of an acid like acetic acid. [10][11] Causality of Experimental Choices: The use of 2,5-dimethoxytetrahydrofuran is a key innovation, providing a stable and easy-to-handle precursor to the required 1,4-dicarbonyl moiety. Under acidic conditions, the acetal groups are hydrolyzed, revealing the reactive dialdehyde in situ for condensation with the aniline. This method is particularly attractive for creating a simple N-arylpyrrole core that can be further functionalized. [11][12]

Evolution of Synthesis: Modern Catalysis and Green Approaches

While the classical methods are robust, modern research has focused on improving their efficiency, safety, and environmental impact. This has led to the development of protocols using advanced catalysis and non-conventional reaction conditions.

Advancements in Catalysis and Reaction Conditions

The traditional reliance on strong acids has been supplanted by a diverse range of milder and more efficient catalytic systems. Lewis acids such as FeCl₃, ZrCl₄, and MgI₂ have been shown to effectively promote the Paal-Knorr and Clauson-Kaas reactions, often under milder conditions and with higher yields. [1][12]Furthermore, the rise of "green chemistry" has prompted the development of protocols that minimize or eliminate organic solvents.

Key modern advancements include:

-

Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes for Clauson-Kaas and Paal-Knorr reactions by efficiently transferring energy to the polar reactants. [10][11][13]* Solvent-Free Conditions: Many modern protocols for the Paal-Knorr synthesis are performed "neat" (without solvent), reducing chemical waste and simplifying product purification. [1][14]* Heterogeneous Catalysis: Using solid-supported catalysts, such as acidic clays (montmorillonite) or aluminas, facilitates easy catalyst removal and recycling, aligning with green chemistry principles. [1]* Biocatalysis: Enzymes like α-amylase have been successfully employed to catalyze the Paal-Knorr reaction under exceptionally mild, aqueous conditions. [15]

Comparative Data on Synthetic Protocols

The following table summarizes the evolution of synthetic conditions for the synthesis of N-aryl pyrroles, highlighting the trend towards greater efficiency and sustainability.

| Method | Catalyst / Conditions | Typical Reaction Time | Yield Range | Reference |

| Classical Paal-Knorr | Acetic Acid, Reflux | 4-24 hours | 60-85% | [7][9] |

| Lewis Acid Catalysis | MgI₂ etherate, 80 °C | 1-3 hours | 80-95% | [12] |

| Microwave-Assisted | Iodine (cat.), Solvent-free | 5-15 minutes | 75-98% | [13] |

| Heterogeneous Catalysis | CATAPAL 200 Alumina, 60°C | 45 minutes | 68-97% | [1] |

| Biocatalysis | α-Amylase, Aqueous | 12-24 hours | 60-99% | [15] |

N-Substituted Pyrrole Anilines in Drug Discovery

The N-arylpyrrole scaffold is a mainstay in drug development, prized for its ability to engage in various biological interactions and its synthetic tractability.

A Privileged Scaffold: Overview of Pharmacological Activities

N-substituted pyrrole aniline derivatives have demonstrated a remarkable breadth of biological activities. Their planar structure allows for effective π-stacking interactions with biological targets, while the N-aryl substituent provides a vector for exploring specific binding pockets and modulating physicochemical properties. [6] Key therapeutic areas include:

-

Anti-inflammatory: As inhibitors of cyclooxygenase (COX) enzymes. [4][16]* Anticancer: As inhibitors of crucial cellular machinery like tubulin polymerization or protein kinases. [17][18]* Antimicrobial: Exhibiting potent activity against bacteria, fungi, and viruses. [3][5][19]* Antimalarial: Forming the basis for novel compounds active against Plasmodium falciparum. [20][21]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For N-arylpyrrole derivatives, two key areas of modification are the N-aryl ring and the pyrrole core itself.

-

N-Aryl Ring Substitution: The electronic nature and position of substituents on the aniline ring are critical. For example, in a series of 3-aroyl-1-arylpyrrole anticancer agents, substitutions on the 1-phenyl ring were found to be mandatory for potent inhibition of tubulin polymerization. [17]In another study on anti-inflammatory agents, specific substitutions on the N-aryl ring were shown to enhance COX-2 selectivity. [16]* Pyrrole Core Substitution: Modifications to the pyrrole ring itself also heavily influence activity. In a series of pyrrolone antimalarials, the presence of methyl groups on the pyrrole ring was found to be critical; their removal resulted in a significant loss of activity. [20]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. scispace.com [scispace.com]

- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iris.unina.it [iris.unina.it]

- 17. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scholarship.depauw.edu [scholarship.depauw.edu]

- 19. N-Substituted Pyrrole-Based Heterocycles as Broad-Spectrum Filoviral Entry Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

basic reactivity profile of 5-chloro-2-(1H-pyrrol-1-yl)aniline

Technical Whitepaper: Chemo-Selectivity and Cyclization Architectures of 5-Chloro-2-(1H-pyrrol-1-yl)aniline

Executive Summary & Molecular Architecture

5-Chloro-2-(1H-pyrrol-1-yl)aniline (CAS: 15814-76-3) is a specialized bifunctional building block characterized by a "Janus-faced" nucleophilicity.[1] It features a hard nucleophile (primary aniline amine) tethered ortho to a soft nucleophile (the electron-rich pyrrole ring).[1]

While the 5-chloro substituent provides a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) and modulates the electron density of the benzene ring, the molecule's primary utility lies in its ability to undergo intramolecular electrophilic aromatic substitution (EAS) .[1] This reactivity profile makes it an indispensable precursor for synthesizing pyrrolo[1,2-a]quinoxalines , a scaffold prevalent in kinase inhibitors, GABA receptor ligands, and antitubercular agents.[1]

Structural Analysis

-

The Tether (Position 1): The primary amine (

) acts as the "anchor," reacting with external electrophiles (aldehydes, phosgene, oxalyl chloride) to form a tethered intermediate. -

The Trap (Position 2): The N-linked pyrrole ring is highly electron-rich.[1] The

-carbon (C2 of the pyrrole) is perfectly positioned to attack the electrophilic center generated at the amine, closing a six-membered pyrazine ring.[1] -

The Modulator (Position 5): The chlorine atom exerts an inductive electron-withdrawing effect (

), slightly deactivating the benzene ring but leaving the pyrrole ring's reactivity largely unperturbed.[1]

Reactivity Map & Decision Tree

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways.[1] The green nodes represent the primary high-value heterocyclic targets.[1]

Primary Vector: Synthesis of Pyrrolo[1,2-a]quinoxalines[1][2][3][4][5][6]

The most critical reaction for this molecule is the "one-pot" condensation-cyclization.[1] This transforms the acyclic amine-pyrrole inputs into a rigid tricyclic system.[1]

Mechanism of Action

-

Condensation: The aniline amine attacks an aldehyde (R-CHO) to form an imine (Schiff base).[1]

-

Activation: The imine nitrogen is protonated (or coordinated by a Lewis acid), increasing the electrophilicity of the imine carbon.

-

Cyclization: The pyrrole ring, acting as a nucleophile, attacks the imine carbon via its

-position (C2).[1] -

Aromatization: Subsequent oxidation (often spontaneous in air or with DDQ) restores the aromatic system, yielding the fully conjugated pyrrolo[1,2-a]quinoxaline.[1]

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is validated for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines.[1]

Materials:

-

5-Chloro-2-(1H-pyrrol-1-yl)aniline (1.0 equiv)[1]

-

Aromatic Aldehyde (1.0 equiv)[1]

-

Catalyst:

(5 mol%) or Acetic Acid (glacial)[1] -

Solvent: Ethanol or Methanol[1]

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, dissolve 5-chloro-2-(1H-pyrrol-1-yl)aniline (1 mmol) and the chosen aldehyde (1 mmol) in Ethanol (5 mL).

-

Catalyze: Add

(0.05 mmol) or 2-3 drops of glacial acetic acid. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes).[1] The spot for the starting amine ( -

Workup: Cool to room temperature.

-

Validation:

NMR will show the disappearance of the

Data Summary: Catalyst Efficiency

| Catalyst | Conditions | Yield (%) | Notes |

| Acetic Acid | Reflux, 4h | 65-75% | Classic method; requires purification.[1] |

| Reflux, 2h | 80-90% | Lewis acid accelerates imine activation; cleaner profile.[1] | |

| RT, 1h | 85% | Heterogeneous green chemistry approach.[1] |

Secondary Vector: Urea and Amide Scaffolds[1]

When reacted with phosgene equivalents, the molecule forms a cyclic urea. This is crucial for generating lactam-based kinase inhibitors.[1]

Protocol: Triphosgene-Mediated Cyclization

Reagents: Triphosgene (0.4 equiv), Triethylamine (

-

Dissolve the aniline substrate in dry THF and cool to

. -

Add

followed by the slow addition of Triphosgene (dissolved in THF).[1] -

Mechanism: The amine attacks triphosgene to form an isocyanate intermediate (

).[1][2] -

Closure: The pyrrole C2 attacks the isocyanate carbon.[1]

-

Result: Formation of 7-chloro-pyrrolo[1,2-a]quinoxalin-4(5H)-one .

Handling & Stability (The "5-Chloro" Advantage)[1]

Unlike the unsubstituted parent 1-(2-aminophenyl)pyrrole, the 5-chloro derivative exhibits enhanced stability .[1]

-

Oxidation Resistance: The electron-withdrawing chlorine reduces the electron density of the aniline ring, making the amine slightly less prone to non-specific oxidation (tarring) upon storage.[1]

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The pyrrole ring remains sensitive to light and strong acids (which can cause polymerization).[1]

References

-

Synthesis of Pyrrolo[1,2-a]quinoxalines via InCl3 Catalysis

-

Triphosgene Applications in Heterocycles

-

Electrochemical Cyclization Methodologies

-

Product Properties & Safety Data

Sources

- 1. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-chloro-2-(1H-pyrrol-1-yl)aniline | 15814-76-3 [sigmaaldrich.com]

Methodological & Application

Application Note: InCl₃-Catalyzed Synthesis & One-Pot Cascades for 5-Chloro-2-(1H-pyrrol-1-yl)aniline

This guide details the InCl₃-catalyzed protocols involving 5-chloro-2-(1H-pyrrol-1-yl)aniline , a critical building block for fused heterocyclic systems.

Based on recent high-impact literature (specifically ACS Omega, 2024), this topic encompasses two distinct but related workflows:

-

The Synthesis Protocol: The construction of the 5-chloro-2-(1H-pyrrol-1-yl)aniline scaffold itself.

-

The Application Protocol: The one-pot cascade reaction where this aniline serves as a substrate to form complex pyrrolo[1,2-a]quinoxalines under InCl₃ catalysis.

Executive Summary

Indium(III) chloride (InCl₃) has emerged as a premier "water-tolerant" Lewis acid catalyst. Its oxophilic nature allows it to activate carbonyls and alkynes effectively, even in protic solvents. This guide focuses on 5-chloro-2-(1H-pyrrol-1-yl)aniline , a "privileged structure" containing both a nucleophilic aniline amine and an electron-rich pyrrole ring.

We present two protocols:

-

Protocol A: The efficient synthesis of the target aniline from 4-chloro-1,2-diaminobenzene using InCl₃-catalyzed Paal-Knorr condensation.

-

Protocol B: The one-pot, three-component cascade (from ACS Omega 2024) utilizing this aniline to generate biologically active fused quinoxalines.

Mechanistic Logic & Pathway

Understanding the dual role of InCl₃ is vital for reproducibility. In Protocol A, InCl₃ activates the 2,5-dimethoxytetrahydrofuran. In Protocol B, it acts as a dual-activation catalyst, facilitating both imine formation and intramolecular hydroamination.

Visualization: The InCl₃ Catalytic Cycle

The following diagram illustrates the mechanistic flow for the One-Pot Cascade (Protocol B) , which is the more complex transformation often requested in this context.

Caption: Mechanistic pathway for the InCl₃-catalyzed one-pot cascade. InCl₃ drives both the initial condensation and the subsequent regioselective cyclization.

Protocol A: Synthesis of 5-Chloro-2-(1H-pyrrol-1-yl)aniline

Objective: Selective formation of the mono-pyrrole ring on the diamine scaffold.

While classical methods use acetic acid reflux followed by iron reduction, the InCl₃-catalyzed Paal-Knorr method is milder and avoids the nitro-precursor reduction step.

Materials

-

Reagent A: 4-Chloro-1,2-diaminobenzene (1.0 equiv)

-

Reagent B: 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

-

Catalyst: InCl₃ (5 mol%)

-

Solvent: Water or Ethanol (Green chemistry compatible)

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask, dissolve 4-chloro-1,2-diaminobenzene (10 mmol, 1.42 g) in 20 mL of Ethanol.

-

Activation: Add InCl₃ (0.5 mmol, 110 mg). Stir at room temperature for 5 minutes to allow Lewis acid coordination.

-

Addition: Add 2,5-dimethoxytetrahydrofuran (10 mmol, 1.32 g) dropwise over 10 minutes.

-

Note: Slow addition is crucial to prevent the formation of bis-pyrrole side products.

-

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the diamine will disappear, and a less polar spot (the pyrrolyl aniline) will appear.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target: 5-chloro-2-(1H-pyrrol-1-yl)aniline (typically a pale brown solid).

-

Protocol B: InCl₃-Catalyzed One-Pot Cascade to Fused Quinoxalines

Objective: Use the aniline from Protocol A to synthesize complex fused heterocycles in a single step. Source Reference: ACS Omega 2024 [1][2]

This protocol represents the state-of-the-art "One-Pot" application for this specific aniline.

Materials

-

Substrate: 5-Chloro-2-(1H-pyrrol-1-yl)aniline (0.5 mmol)

-

Coupling Partner: 2-(prop-2-ynyloxy)benzaldehyde (0.6 mmol)[3][4]

-

Catalyst: InCl₃ (2.2 mg, 0.01 mmol, 2 mol% )

-

Solvent: p-Xylene (or Toluene)

-

Apparatus: Sealed tube or Reflux condenser

Step-by-Step Methodology

-

Charge: To a dry reaction tube, add 5-chloro-2-(1H-pyrrol-1-yl)aniline (100.1 mg, 0.5 mmol) and 2-(prop-2-ynyloxy)benzaldehyde (104 mg, 0.6 mmol).

-

Catalyst: Add InCl₃ (2.2 mg, 2 mol%).

-

Critical Insight: The low catalyst loading (2 mol%) is sufficient due to InCl₃'s high turnover number in this specific cascade.

-

-

Solvent: Add p-Xylene (2.0 mL).

-

Reaction: Heat the mixture to reflux (approx. 130-140°C) for 4–6 hours.

-

Checkpoint: The reaction color typically deepens as the conjugated system forms.

-

-

Monitoring: TLC should show the consumption of the aldehyde.

-

Workup:

-

Cool to room temperature.[1]

-

Directly load the crude mixture onto a short silica pad or concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (Silica gel, Petroleum ether/EtOAc).

Data Summary Table

| Parameter | Protocol A (Synthesis) | Protocol B (Application) |

| Starting Material | 4-Chloro-1,2-diaminobenzene | 5-Chloro-2-(1H-pyrrol-1-yl)aniline |

| Reagent | 2,5-Dimethoxytetrahydrofuran | 2-(Prop-2-ynyloxy)benzaldehyde |

| Catalyst Loading | 5 mol% InCl₃ | 2 mol% InCl₃ |

| Solvent | Ethanol (Green) | p-Xylene (High Temp) |

| Temperature | 80°C (Reflux) | 140°C (Reflux) |

| Key Mechanism | Paal-Knorr Condensation | Imine Formation + Hydroamination |

| Typical Yield | 75–85% | 80–85% |

Troubleshooting & Optimization

-

Regioselectivity (Protocol A): If you observe bis-pyrrole formation (pyrroles on both amine groups), reduce the equivalents of 2,5-dimethoxyTHF to 0.9 and perform the addition at 0°C before warming to reflux.

-

Catalyst Deactivation: InCl₃ is hygroscopic. While water-tolerant, "wet" catalyst can weigh incorrectly. Store InCl₃ in a desiccator.

-

Solvent Choice (Protocol B): p-Xylene is used for its high boiling point. Toluene can be used but may require longer reaction times (8-12h).

References

-